molecular formula C15H19N3OS B2605070 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 952988-05-5

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2605070
CAS No.: 952988-05-5
M. Wt: 289.4
InChI Key: YVQXMKBTMZFFMB-UHFFFAOYSA-N
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Description

“1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a small molecule that belongs to the class of piperazine derivatives. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides leads to the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles . These newly synthesized compounds were screened for their antifungal and antibacterial activities .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

In scientific research, the synthesis and characterization of compounds containing the piperazine moiety, similar to "1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone," have been a subject of interest. Studies have focused on developing novel synthetic routes and characterizing the chemical and physical properties of these compounds. For instance, research on the synthesis of novel piperazine derivatives through cyclo condensation or other methods has been reported, providing insights into the chemical structure and potential applications of such compounds in various fields including materials science and pharmaceuticals (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological Evaluation

Various studies have explored the biological activities of compounds structurally related to "this compound." These research efforts include the evaluation of antimicrobial, antifungal, and anti-inflammatory properties. For example, synthesized compounds have been screened for in vitro antimicrobial studies, showing significant activity against various bacterial and fungal strains. This highlights the potential of such compounds in developing new therapeutic agents or materials with antimicrobial properties (Patel, R. V. Patel, Kumari, & Patel, 2012).

Antiproliferative and Anticancer Activity

Research into the antiproliferative and anticancer activities of piperazine derivatives, including those with structural similarities to "this compound," has been conducted. These studies aim to evaluate the potential of these compounds as anticancer agents, with some findings indicating moderate to significant activity against various cancer cell lines. The exploration of these compounds' mechanisms of action and their efficacy in preclinical models is essential for the development of new cancer therapies (Kommula, Polepalli, Jain, & Murty, 2018).

Mechanism of Action

While the specific mechanism of action for “1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is not mentioned in the retrieved papers, thiazoles are known to exhibit a wide range of biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

The future directions for “1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by thiazoles, there is potential for the development of new drugs with lesser side effects .

Properties

IUPAC Name

1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-8-13-14(9-11(10)2)20-15(16-13)18-6-4-17(5-7-18)12(3)19/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXMKBTMZFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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